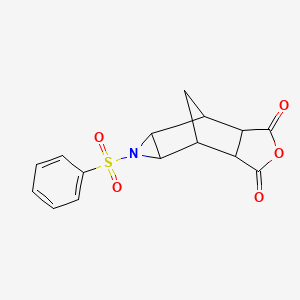
4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)- is a complex organic compound known for its unique structural features and diverse applications in various scientific fields. This compound is characterized by a fused ring system that includes a methano bridge and a phenylsulfonyl group, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the core benzofuran structure through a cyclization reaction. This can be achieved using a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Methano Bridge: The methano bridge is introduced via a subsequent cycloaddition reaction, which forms the fused ring system.
Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction, typically using phenylsulfonyl chloride in the presence of a base such as pyridine.
Final Modifications: Additional functional groups, such as the imine and dione, are introduced through specific reactions like imination and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, especially for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism by which 4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: It may interact with cellular receptors, influencing signal transduction and cellular responses.
DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Methanoisobenzofuran-5,6-imine-1,3-dione: Lacks the phenylsulfonyl group, resulting in different chemical properties and reactivity.
Hexahydro-9-(phenylsulfonyl)-benzofuran: Similar structure but without the imine and dione functionalities.
Uniqueness
4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)- is unique due to its combination of a methano bridge, imine, dione, and phenylsulfonyl group. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
6410-70-4 |
|---|---|
Fórmula molecular |
C15H13NO5S |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
9-(benzenesulfonyl)-4-oxa-9-azatetracyclo[5.3.1.02,6.08,10]undecane-3,5-dione |
InChI |
InChI=1S/C15H13NO5S/c17-14-10-8-6-9(11(10)15(18)21-14)13-12(8)16(13)22(19,20)7-4-2-1-3-5-7/h1-5,8-13H,6H2 |
Clave InChI |
BCNVYFZUCFQHMB-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3C(C1C4C2N4S(=O)(=O)C5=CC=CC=C5)C(=O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















